2-[(5-hydroxy-3-propyl-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile
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Overview
Description
2-[(5-hydroxy-3-propyl-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile is a complex organic compound featuring a pyrazole ring, a phenyl group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-hydroxy-3-propyl-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile typically involves multi-step organic reactions One common approach is the condensation of a substituted phenylhydrazine with an appropriate β-diketone to form the pyrazole ringThe reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(5-hydroxy-3-propyl-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrile groups would produce primary amines .
Scientific Research Applications
2-[(5-hydroxy-3-propyl-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(5-hydroxy-3-propyl-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Amino-1H-pyrazol-4-yl)-phenyl-methyl-malononitrile
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
- 5-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-[(5-hydroxy-3-propyl-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(3-oxo-5-propyl-1,2-dihydropyrazol-4-yl)-phenylmethyl]propanedinitrile |
InChI |
InChI=1S/C16H16N4O/c1-2-6-13-15(16(21)20-19-13)14(12(9-17)10-18)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6H2,1H3,(H2,19,20,21) |
InChI Key |
HPFUZDVPMPXMLA-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NN1)C(C2=CC=CC=C2)C(C#N)C#N |
Canonical SMILES |
CCCC1=C(C(=O)NN1)C(C2=CC=CC=C2)C(C#N)C#N |
Origin of Product |
United States |
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